Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Overview
Description
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .Scientific Research Applications
Synthesis of Derivatives for Drug Discovery
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate derivatives have been synthesized and identified as potential building blocks in drug discovery. Durcik et al. (2020) describe the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility in synthetic and medicinal chemistry due to their various bioactivities (Durcik et al., 2020).
Transformations for Novel Compounds
Žugelj et al. (2009) demonstrate the transformation of a similar compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into thiazole-5-carboxylates, indicating the versatility of such compounds in synthesizing novel derivatives (Žugelj et al., 2009).
Antibacterial Studies
Research by Dulaimy et al. (2017) involves the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their potential antibacterial properties. This study illustrates the compound's application in creating derivatives with potential medicinal benefits (Dulaimy et al., 2017).
Formation from Different Compounds
Jenny and Heimgartner (1989) describe the formation of methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates from related thiazole compounds, showcasing the chemical transformations that can be employed to generate derivatives with different structures and potential applications (Jenny & Heimgartner, 1989).
Synthesis of Ethyl Derivatives
Mohamed (2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further expanding on the versatility of thiazole compounds in synthesizing a wide range of derivatives (Mohamed, 2021).
Novel Synthesis Techniques
Baker and Williams (2003) report the novel synthesis of 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, highlighting innovative techniques in the synthesis of these compounds (Baker & Williams, 2003).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it may bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction results in the activation of DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in DNA replication and repair, leading to changes in metabolic processes . Additionally, its interaction with specific cofactors can modulate the compound’s activity and stability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, thereby modulating its effects on gene expression and cellular function.
Properties
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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